Cas no 1209569-22-1 (N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide)

N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide
- N-[(4-fluorophenyl)methyl]-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
- F5831-2587
- N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
- 1209569-22-1
- AKOS024520223
- N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide
-
- Inchi: 1S/C16H17FN2O2S/c1-11(9-14-3-2-8-22-14)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-8,11H,9-10H2,1H3,(H,18,20)(H,19,21)
- InChI Key: YPVNNWJBPCOSJD-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(C)NC(C(NCC1C=CC(=CC=1)F)=O)=O
Computed Properties
- Exact Mass: 320.09947712g/mol
- Monoisotopic Mass: 320.09947712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 86.4Ų
N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-2587-3mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-20mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-20μmol |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-30mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-2mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-5μmol |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-1mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-2μmol |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-10μmol |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5831-2587-5mg |
N'-[(4-fluorophenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide |
1209569-22-1 | 5mg |
$69.0 | 2023-09-09 |
N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide Related Literature
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide
Introduction to N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide (CAS No: 1209569-22-1)
N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 1209569-22-1, belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry. The presence of multiple functional groups, including a fluorophenyl moiety and a thiophene ring, contributes to its intricate reactivity and biological profile.
The fluorophenyl group is particularly noteworthy in this context, as fluorine substitution in aromatic rings is known to enhance metabolic stability and binding affinity in drug molecules. This feature has been extensively explored in the development of modern therapeutics, where fluorinated compounds often exhibit improved pharmacokinetic profiles. The thiophene ring, on the other hand, is a heterocyclic structure that is commonly found in biologically active natural products and synthetic drugs. Its sulfur-containing framework imparts unique electronic and steric properties, which can influence the compound's interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural elucidation and mechanistic understanding of such complex molecules. The use of high-resolution spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has provided invaluable insights into the conformational dynamics and binding modes of N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide. These studies have revealed that the compound adopts specific conformations that optimize its interactions with potential biological targets, thereby enhancing its therapeutic efficacy.
In the realm of drug discovery, the synthesis of novel derivatives of N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide has been a focal point for medicinal chemists. By strategically modifying the functional groups or introducing additional substituents, researchers aim to fine-tune the biological activity and reduce potential side effects. For instance, the introduction of additional fluorine atoms or other halogen substituents can further modulate the electronic properties of the aromatic system, leading to enhanced binding affinity or selectivity.
The biological activity of N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide has been investigated across various therapeutic areas. Preliminary studies suggest that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer. The ability of the fluorophenyl group to interact with specific amino acid residues in protein targets has been particularly highlighted in these investigations. Additionally, the thiophene moiety has been shown to influence enzyme inhibition or receptor binding, depending on the overall molecular architecture.
One of the most exciting developments in this field is the integration of machine learning algorithms into drug discovery pipelines. These algorithms can predict the biological activity of compounds based on their structural features, thereby accelerating the identification of promising candidates for further investigation. In this context, N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide has been used as a training dataset to develop predictive models for new analogs with enhanced therapeutic potential.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These synthetic strategies not only ensure high yields but also allow for modular modifications, enabling researchers to explore a wide range of structural variations.
From a regulatory perspective, the development of new pharmaceutical entities like N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide must adhere to stringent guidelines set forth by global health authorities. Good Manufacturing Practices (GMP) are rigorously followed during production to ensure product quality and consistency. Additionally, comprehensive toxicological studies are conducted to assess safety profiles before clinical trials can commence.
The role of N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-y l)propan -2 -ylethanediamide in clinical research continues to evolve as new data emerges from ongoing studies. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative approaches in drug development, leveraging both experimental data and computational predictions. This synergy has fostered a more efficient pipeline for translating laboratory findings into viable therapeutic options for patients worldwide.
1209569-22-1 (N'-(4-fluorophenyl)methyl-N-1-(thiophen-2-yl)propan-2-ylethanediamide) Related Products
- 844856-32-2((3,4-dimethoxyphenyl)-(4-fluorophenyl)methanol)
- 1806776-08-8(3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine)
- 2137546-28-0(4-(Fluorosulfonyl)phenyl 2-methylpropanoate)
- 2227966-76-7(rac-(3R,4R)-4-1-(ethylamino)ethylpyrrolidin-3-ol)
- 2829282-16-6((6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-6H-[1,5]dioxonino[7,6-b:8,9-b']dipyridine)
- 1259962-62-3(ethyl 2-amino-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoate)
- 38233-82-8(2-Methyl-5-phenyl-1H-benzoimidazole)
- 58523-30-1(Pseurotin A)
- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)
- 2229004-93-5(3-(aminomethyl)-3-(1-methylcyclopropyl)cyclobutan-1-ol)




